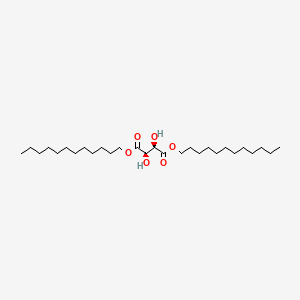
Disodium 4,4'-bis((2-hydroxy-1-naphthyl)azo)-5,5'-dimethoxy(1,1'-biphenyl)-2,2'-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-chlorobenzo[b]thiophene-2-carboxylic acid can be synthesized by reacting benzo[b]thiophene with chlorobenzene. The specific method involves reacting benzo[b]thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
3-chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in organic synthesis reactions.
Biology: Acts as a catalyst in certain biochemical reactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3-chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxylic acid: Similar structure but lacks the chlorine atom.
3-bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but contains a bromine atom instead of chlorine.
Uniqueness
3-chlorobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in specific chemical and industrial applications where such properties are desired .
Properties
CAS No. |
6428-81-5 |
|---|---|
Molecular Formula |
C34H24N4Na2O10S2 |
Molecular Weight |
758.7 g/mol |
IUPAC Name |
disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methoxy-2-sulfonatophenyl]-4-methoxybenzenesulfonate |
InChI |
InChI=1S/C34H26N4O10S2.2Na/c1-47-29-15-23(31(49(41,42)43)17-25(29)35-37-33-21-9-5-3-7-19(21)11-13-27(33)39)24-16-30(48-2)26(18-32(24)50(44,45)46)36-38-34-22-10-6-4-8-20(22)12-14-28(34)40;;/h3-18,39-40H,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChI Key |
MAGDVEUMSQOTTO-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=CC(=C(C=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC=CC=C43)O)OC)S(=O)(=O)[O-])N=NC5=C(C=CC6=CC=CC=C65)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12697039.png)








